1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose

CAS No.:

Cat. No.: VC13326422

Molecular Formula: C12H18O7

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18O7 |

|---|---|

| Molecular Weight | 274.27 g/mol |

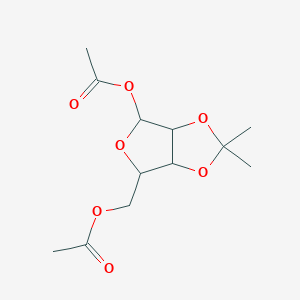

| IUPAC Name | (4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl acetate |

| Standard InChI | InChI=1S/C12H18O7/c1-6(13)15-5-8-9-10(19-12(3,4)18-9)11(17-8)16-7(2)14/h8-11H,5H2,1-4H3 |

| Standard InChI Key | WNHXYQWRRURBBJ-UHFFFAOYSA-N |

| SMILES | CC(=O)OCC1C2C(C(O1)OC(=O)C)OC(O2)(C)C |

| Canonical SMILES | CC(=O)OCC1C2C(C(O1)OC(=O)C)OC(O2)(C)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 274.267 g/mol . The isopropylidene group forms a cyclic ketal between the 2- and 3-hydroxyl groups, while acetyl groups occupy the 1- and 5-positions (Figure 1). This configuration is confirmed by its InChI code:

.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 119°C @ 0.1 mmHg | |

| Solubility | Chloroform, Ethyl Acetate | |

| Partition Coefficient (LogP) | 0.3576 | |

| Polar Surface Area (PSA) | 80.29 Ų | |

| Physical Form | Clear, colorless oil |

The low LogP value indicates moderate hydrophobicity, while the high PSA reflects its polarity due to multiple oxygen atoms .

Synthesis and Preparation

Key Synthetic Routes

The synthesis typically begins with D-ribose, which undergoes sequential protection and acetylation steps (Scheme 1):

-

Isopropylidene Protection: D-ribose reacts with acetone or 2,2-dimethoxypropane under acidic conditions to form 2,3-O-isopropylidene-D-ribofuranose .

-

Acetylation: The 1- and 5-hydroxyl groups are acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

A practical protocol from describes reductive deoxygenation and acetylation steps for analogous compounds, achieving yields up to 56%. For 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose, similar methods are employed, with optimization for scalability and cost-efficiency .

Analytical Confirmation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for verifying structure. The -NMR spectrum displays signals for acetyl methyl groups (~2.0 ppm) and isopropylidene protons (~1.3–1.5 ppm) . High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of 274.105 g/mol .

Applications in Organic and Medicinal Chemistry

Nucleoside and Nucleotide Synthesis

The compound serves as a precursor for modified nucleosides. For example, in , protected ribose derivatives are phosphorylated to produce analogs of adenosine diphosphate ribose (ADPR), which are probes for studying TRPM2 ion channels implicated in neurodegenerative diseases. The acetyl and isopropylidene groups enable selective functionalization at the 4- and 6-positions .

Glycosylation Reactions

Its stability under acidic conditions makes it suitable for glycosylation reactions. In , it is used to synthesize C-glycosides, which resist enzymatic degradation compared to O-glycosides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume